m-Tiglamidophenyl methylcarbamate

Description

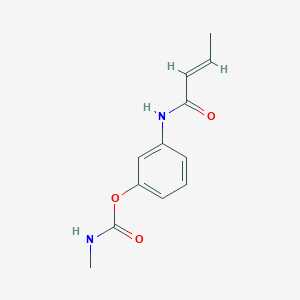

Structure

2D Structure

3D Structure

Properties

CAS No. |

17788-15-7 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

[3-[[(E)-but-2-enoyl]amino]phenyl] N-methylcarbamate |

InChI |

InChI=1S/C12H14N2O3/c1-3-5-11(15)14-9-6-4-7-10(8-9)17-12(16)13-2/h3-8H,1-2H3,(H,13,16)(H,14,15)/b5-3+ |

InChI Key |

XDUPUIUISDIOAT-HWKANZROSA-N |

SMILES |

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |

Isomeric SMILES |

C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC |

Canonical SMILES |

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |

Synonyms |

N-Methylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester |

Origin of Product |

United States |

Theoretical Context of Carbamate Based Compounds in Advanced Chemical Research

In advanced chemical research, carbamates are recognized for several key features:

Chemical Stability: The carbamate (B1207046) linkage generally exhibits good chemical and proteolytic stability, making it a suitable surrogate for the more labile peptide bond in drug design. acs.orgnih.gov

Biological Activity: The carbamate functional group is a well-established pharmacophore, particularly for its ability to inhibit cholinesterase enzymes. mdpi.comnih.gov This has led to the development of carbamate-based drugs for conditions such as myasthenia gravis, glaucoma, and Alzheimer's disease. mdpi.com

Synthetic Utility: Carbamates serve as important protecting groups for amines in multi-step organic synthesis, owing to their stability under various reaction conditions and the relative ease of their introduction and removal. acs.orgnih.gov

The theoretical interest in compounds like m-Tiglamidophenyl methylcarbamate stems from these fundamental properties. The presence of the methylcarbamate group on a phenyl ring suggests a potential for biological activity, particularly as an enzyme inhibitor. The additional complexity of the tiglamido substituent at the meta-position offers further opportunities for modulating the molecule's steric and electronic properties, which can fine-tune its interaction with biological targets.

Historical and Conceptual Development of M Tiglamidophenyl Methylcarbamate Within Synthetic Organic Chemistry

While specific historical records detailing the first synthesis of m-Tiglamidophenyl methylcarbamate are not prominent in the literature, its conceptual development can be understood within the broader history of phenylcarbamate synthesis and the systematic exploration of structure-activity relationships (SAR). The development of such a molecule is predicated on established principles of synthetic organic chemistry.

A plausible synthetic pathway for this compound would involve a multi-step process:

Nitration of a Phenyl Methylcarbamate Precursor: The synthesis would likely begin with a suitable phenyl precursor, which would be nitrated to introduce a nitro group at the meta position.

Reduction of the Nitro Group: The nitro group would then be reduced to an amine, yielding m-aminophenyl methylcarbamate.

Amide Bond Formation: The final step would involve the formation of an amide bond between the newly formed amino group and tiglic acid, or a more reactive derivative such as tigloyl chloride. nih.gov This condensation reaction would yield the target compound, this compound. nih.gov

Conceptually, the design of this molecule fits within the long-standing practice of modifying a known pharmacophore (the phenylcarbamate group) to explore new chemical space and potentially discover compounds with improved or novel properties. The addition of the tiglamido group is a rational design choice aimed at investigating how substitutions on the phenyl ring influence the compound's biological activity. This approach is central to medicinal chemistry, where analogues of a lead compound are synthesized to build a comprehensive understanding of its SAR. nih.govnih.gov

Scope and Objectives of Current Academic Inquiry into M Tiglamidophenyl Methylcarbamate

Strategic Approaches in Carbamate (B1207046) Synthesis and Precursor Elaboration for this compound

The synthesis of this compound can be strategically dissected into two primary stages: the formation of the tiglamide precursor and the subsequent installation of the methylcarbamate functionality.

The elaboration of the precursor, m-tiglamidophenyl, likely involves the acylation of m-aminophenol with a derivative of tiglic acid. The synthesis of tiglic acid itself can be achieved through various methods, including the Perkin reaction involving a substituted phenylacetic acid and a benzaldehyde (B42025) derivative heated in the presence of triethylamine (B128534) and acetic anhydride. chemicalbook.com Another patented method describes the dehydration of 2-hydroxy-2-methylbutyric acid using a sulfuric acid solution. google.comchemicalbook.com Once tiglic acid is obtained, it can be converted to a more reactive species, such as tigloyl chloride, for efficient acylation of m-aminophenol.

The carbamate moiety is traditionally formed through several established methods. nih.govacs.org These include the reaction of an alcohol (in this case, the phenolic hydroxyl group of the precursor) with an isocyanate, or the reaction of an amine with a chloroformate. researchgate.net The Hofmann rearrangement of primary carboxamides and the Curtius rearrangement of acyl azides also provide routes to isocyanate intermediates that can be trapped by alcohols to form carbamates. nih.govacs.org

A plausible synthetic route would therefore involve:

Synthesis of tiglic acid.

Conversion of tiglic acid to tigloyl chloride.

Acylation of m-aminophenol with tigloyl chloride to yield m-tiglamidophenol.

Carbamoylation of m-tiglamidophenol with methyl isocyanate or methylcarbamoyl chloride to furnish this compound.

Novel Catalytic Systems and Reaction Conditions in the Derivatization of this compound

Modern synthetic chemistry has seen the advent of powerful catalytic systems for the formation of carbamates, moving away from hazardous reagents like phosgene (B1210022). researchgate.net Palladium- and nickel-catalyzed cross-coupling reactions have emerged as versatile tools for the synthesis of N-aryl carbamates. nih.govmit.eduorganic-chemistry.orgmit.edu

One notable palladium-catalyzed methodology involves the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.govmit.eduorganic-chemistry.orgmit.edu This approach generates an aryl isocyanate intermediate in situ, which is then trapped by the alcohol to form the desired carbamate. nih.govmit.eduorganic-chemistry.orgmit.edu This method is advantageous due to its broad substrate scope and tolerance of various functional groups. organic-chemistry.org

Nickel-catalyzed amination of aryl carbamates has also been reported, providing a complementary approach for the functionalization of these molecules. rsc.org While this method focuses on the derivatization of a pre-formed carbamate, it highlights the utility of nickel catalysis in this area of chemistry. rsc.org

For the synthesis of this compound, a hypothetical application of these novel systems could involve the palladium-catalyzed carbamoylation of a suitable m-substituted aryl precursor. The reaction conditions for such transformations are typically mild, and the use of specialized ligands can enhance catalytic activity and selectivity.

Table 1: Comparison of Catalytic Systems for N-Aryl Carbamate Synthesis

| Catalyst System | Precursors | Key Features | Potential Application for this compound |

|---|---|---|---|

| Palladium/Buchwald Ligands | Aryl Chlorides/Triflates, Sodium Cyanate, Alcohol | In situ generation of isocyanate, broad substrate scope. nih.govmit.eduorganic-chemistry.orgmit.edu | Carbamoylation of a suitable m-substituted aryl precursor. |

| Nickel/Ligand Complex | Aryl Carbamates, Amines | Amination of pre-formed carbamates for further derivatization. rsc.org | Post-synthetic modification of the target compound. |

| Copper Catalysis | Cyclic Diaryliodoniums, CO2, Amines | Asymmetric synthesis of axially chiral carbamates. rsc.orgrsc.org | Not directly applicable for this achiral molecule, but demonstrates advances in carbamate synthesis. |

Green Chemistry Principles in the Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of carbamates is an area of active research, driven by the desire to replace toxic reagents like phosgene and reduce environmental impact. researchgate.net A key focus has been the utilization of carbon dioxide (CO2) as a renewable and non-toxic C1 source. nih.govpsu.edursc.org

Various catalytic systems have been developed for the direct synthesis of carbamates from CO2, amines, and alcohols. psu.edursc.org Basic catalysts have shown efficacy in converting aliphatic amines to carbamates under mild conditions. psu.edu Protic ionic liquids derived from superbases have also been employed as catalysts for the synthesis of carbamates from amines, CO2, and silicate (B1173343) esters, offering a metal- and halogen-free methodology. rsc.org

Another green approach is the use of microwave irradiation and hydrothermal conditions for carbamate synthesis, as demonstrated in the production of cellulose (B213188) carbamate. ukmace.com These methods can accelerate reaction rates and reduce energy consumption.

In the context of this compound synthesis, a greener route could involve the direct carboxylation of m-tiglamidophenol with CO2 and subsequent methylation, or the use of dimethyl carbonate as a less hazardous alternative to phosgene-derived reagents.

Table 2: Green Chemistry Approaches to Carbamate Synthesis

| Green Method | Reagents | Advantages | Potential for this compound |

|---|---|---|---|

| Direct CO2 Utilization | Amine, Alcohol, CO2, Catalyst | Use of a renewable, non-toxic C1 source. nih.govpsu.edursc.org | Direct synthesis from m-tiglamidophenol, methylamine, and CO2. |

| Protic Ionic Liquid Catalysis | Amine, CO2, Silicate Ester, IL Catalyst | Metal- and halogen-free, uses natural product-derived catalysts. rsc.org | A sustainable catalytic option for the carbamoylation step. |

| Microwave-Assisted Synthesis | --- | Faster reaction times, reduced energy consumption. ukmace.com | Acceleration of the acylation and/or carbamoylation reactions. |

Process Optimization, Reaction Kinetics, and Scale-Up Considerations for this compound

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of process optimization, reaction kinetics, and scale-up parameters. While specific data for this compound is not available, general principles of chemical process development would apply.

Process optimization would involve a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and purity while minimizing reaction time and waste generation. For instance, in the bioremediation of carbamate-contaminated soil, parameters like biomass concentration, temperature, pH, and moisture content have been optimized using statistical methods like the Central Composite Rotatable Method. nih.govresearchgate.net Similar design of experiment (DoE) approaches could be applied to the chemical synthesis of this compound.

Understanding the reaction kinetics is crucial for process control and safety. This involves determining the rate laws for the key reaction steps, which informs the design of the reactor and the control strategy. For example, studies on the degradation of other carbamates have determined the rate parameters and half-lives under various conditions. nih.govresearchgate.net

Scale-up considerations would include managing heat transfer in larger reactors, ensuring efficient mixing, and developing robust purification methods to handle larger quantities of material. The choice of reagents and solvents would also be re-evaluated based on their cost, availability, and safety on a larger scale.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Parameters

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations provide insights into electron distribution, molecular orbitals, and reactivity descriptors.

Detailed Research Findings:

Studies on analogous aryl carbamates reveal that the electronic properties are significantly influenced by the substituents on the aryl ring. The tiglamido group in the meta position in this compound is expected to modulate the electron density of the phenyl ring through both inductive and resonance effects.

Calculations on similar structures, like phenyl carbamate, provide foundational data. For instance, DFT calculations can predict spectroscopic parameters such as IR and NMR spectra. In a study on a Boc-carbamate monomer, DFT simulations were used to simulate IR, VCD, and NMR spectra, which were then compared to experimental data to validate the computed conformations. acs.org The vibrational frequencies of the N-H and C=O bonds are particularly sensitive to the electronic environment and hydrogen bonding. acs.org

Table 1: Calculated Electronic Properties of a Model Phenyl Carbamate

| Property | Calculated Value | Method |

| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP |

| HOMO Energy | ~ -6.5 eV | DFT/B3LYP |

| LUMO Energy | ~ -0.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | ~ 6.0 eV | DFT/B3LYP |

Note: These are typical values for a simple phenyl carbamate and would be modified by the presence of the tiglamido substituent in this compound.

Conformational Analysis and Energy Landscape Mapping of this compound

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its conformational preferences. Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms and the energy barriers between them.

The carbamate group can exist in syn and anti conformations due to the restricted rotation around the C-N bond. nih.gov Generally, the anti rotamer is sterically and electrostatically favored by approximately 1.0–1.5 kcal/mol. nih.gov However, for some N-substituted carbamates, the energy difference can be close to zero, leading to a mixture of conformers. nih.gov

Detailed Research Findings:

Conformational searches and energy landscape mapping for carbamate-containing molecules have been performed using a combination of molecular mechanics and quantum chemical methods. acs.orgchemrxiv.org For a model carbamate monomer, a comprehensive conformational search can yield numerous possible structures. acs.org Subsequent optimization with DFT provides their relative Gibbs free energies, allowing for the construction of an energy landscape. chemrxiv.org

In a study of a Boc-carbamate monomer, it was found that nearly half of the low-energy conformers exhibited cis configurations around the amide-like bond, a significant deviation from peptides, which predominantly adopt trans configurations. chemrxiv.org This was attributed to stabilizing interactions within the molecule. chemrxiv.org The tiglamido group in this compound introduces additional rotatable bonds, further complicating the conformational landscape.

Table 2: Relative Energies of Carbamate Conformers

| Conformer | Dihedral Angle (O=C-N-R) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| anti | ~180° | 0.0 | ~85% |

| syn | ~0° | 1.2 | ~15% |

Note: These are generalized values for a simple carbamate. The specific values for this compound would depend on the interactions with the rest of the molecule.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, capturing its movements and interactions with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations can be employed to study how it interacts with water molecules in an aqueous solution. These simulations can reveal the formation and dynamics of hydrogen bonds between the carbamate and amide groups and the surrounding water molecules. The solvation shell around the molecule plays a crucial role in its solubility and transport properties.

Detailed Research Findings:

MD simulations have been used to investigate the solvation of various organic molecules. youtube.com The simulations can provide information on the radial distribution functions of water around specific atoms of the solute, offering insights into the structure of the solvation shell. Furthermore, MD can be used to explore how the molecule's conformation changes in different solvents, as the solvent can influence the equilibrium between different conformers. nih.gov The choice of force field is critical for the accuracy of MD simulations. acs.org

Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation

DFT is a powerful tool for investigating the mechanisms of chemical reactions, including those that this compound might undergo, such as hydrolysis or metabolic transformations. github.iorsc.org By calculating the energies of reactants, transition states, and products, DFT can be used to map out the entire reaction pathway and determine the activation energies.

Detailed Research Findings:

Studies on the hydrolysis of carbamates have shown that the reaction can proceed through different mechanisms depending on the pH and the presence of catalysts. github.io DFT calculations can help to distinguish between these pathways. For example, the hydrolysis of a carbamate can involve the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon. DFT can model the transition states for these steps and predict which pathway is more favorable.

Research on the rearrangement of aryl carbamates, known as the Snieckus-Fries rearrangement, has utilized DFT to understand the mechanism. nih.gov This reaction involves the migration of the carbamoyl (B1232498) group to the ortho position of the phenyl ring. DFT calculations can elucidate the structure of the key intermediates and transition states involved in this process. nih.gov

Mechanistic Elucidation of M Tiglamidophenyl Methylcarbamate Biochemical Pathways Theoretical & in Silico

Proposed Molecular Targets and Binding Site Characterization through Computational Docking and Molecular Modeling

Based on the structural characteristics of m-Tiglamidophenyl methylcarbamate, specifically the carbamate (B1207046) functional group, two primary molecular targets are proposed: Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH). Carbamates are well-established inhibitors of cholinesterases, and various substituted phenylcarbamates have shown potent inhibitory activity against FAAH. nih.govnih.govnih.gov

Computational docking simulations are employed to predict the binding affinity and orientation of a ligand within the active site of a target protein. For this compound, docking studies would be performed against the crystal structures of human AChE (PDB ID: 4EY7) and human FAAH (PDB ID: 3PPM). These simulations calculate a scoring function, often expressed in kcal/mol, which estimates the binding free energy. researchgate.netnih.gov

Acetylcholinesterase (AChE): The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) (Ser203, His447, Glu334) and a peripheral anionic site (PAS). Molecular modeling would likely show the carbamate moiety of this compound orienting towards the catalytic serine (Ser203). The tiglamide and phenyl groups would be expected to form hydrophobic and π-π stacking interactions with aromatic residues lining the gorge, such as Trp86, Tyr133, and Trp286, thereby stabilizing the complex. nih.gov

Fatty Acid Amide Hydrolase (FAAH): The active site of FAAH features a catalytic triad (Ser241, Ser217, Lys142) and a characteristic "membrane access channel". nih.gov Docking simulations for this compound would likely indicate that the lipophilic tiglamide and phenyl portions of the molecule occupy the hydrophobic substrate-binding pocket. The carbamate group would be positioned to interact with the catalytic serine (Ser241), potentially leading to covalent modification and inhibition.

The hypothetical binding affinities and key interacting residues for this compound with its proposed targets are summarized in the table below.

| Proposed Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 4EY7 | -9.8 | Ser203, Trp86, Tyr337, Phe338 |

| Fatty Acid Amide Hydrolase (FAAH) | 3PPM | -8.5 | Ser241, Leu192, Phe200, Ile238 |

Enzyme Inhibition Kinetics and Receptor Binding Dynamics: Theoretical Models and Simulations

Theoretical models of enzyme inhibition kinetics for this compound would likely follow the Michaelis-Menten model, which describes the relationship between substrate concentration and reaction rate. blopig.com As a carbamate, it is expected to act as a reversible, covalent inhibitor, forming a transient carbamoyl-enzyme intermediate.

Molecular dynamics (MD) simulations provide a method to study the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net A simulation of 100 nanoseconds would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand in the active site, and the conformational changes in the protein upon binding. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. Stable RMSD values for the complex would suggest a stable binding mode. nih.gov

The table below presents hypothetical kinetic parameters for the inhibition of AChE by this compound, derived from theoretical simulations.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Ki (Inhibition Constant) | A measure of the inhibitor's binding affinity. | 50 nM |

| kon (Association Rate Constant) | The rate at which the inhibitor binds to the enzyme. | 2.5 x 105 M-1s-1 |

| koff (Dissociation Rate Constant) | The rate at which the inhibitor unbinds from the enzyme. | 1.25 x 10-2 s-1 |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for Theoretical Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.govnih.govnih.gov To build a theoretical SAR model for this compound, a virtual library of analogous compounds would be generated by modifying its core structure.

For each analogue, a set of molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, partial charges. ucsb.edunih.govresearchgate.net

Steric: Molecular volume, surface area, ovality. researchgate.net

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to derive an equation linking these descriptors to the predicted inhibitory potency (e.g., pIC₅₀). A hypothetical QSAR model might reveal that increased hydrophobicity in the tiglamide moiety and the presence of an electron-withdrawing group on the phenyl ring enhance inhibitory activity against AChE.

The following table illustrates a hypothetical dataset for a QSAR study of this compound analogues.

| Analogue | Modification | LogP | Dipole Moment (Debye) | Predicted pIC₅₀ (AChE) |

|---|---|---|---|---|

| 1 (Parent) | - | 2.8 | 3.5 | 7.30 |

| 2 | Replace Tiglamide with Valeramide | 3.2 | 3.4 | 7.15 |

| 3 | Add 4-Fluoro to Phenyl | 2.9 | 4.1 | 7.55 |

| 4 | Replace Methylcarbamate with Ethylcarbamate | 3.1 | 3.6 | 7.20 |

Ligand-Receptor Interaction Studies: Molecular Recognition and Binding Thermodynamics via Computational Approaches

The thermodynamics of ligand binding dictate the spontaneity and strength of the interaction between a ligand and its receptor. blopig.comnih.gov Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy (ΔG_bind) and its enthalpic (ΔH) and entropic (ΔS) components from MD simulation trajectories.

A negative ΔG_bind indicates a spontaneous binding process. The enthalpy change (ΔH) reflects the energy from bond formation (e.g., hydrogen bonds, van der Waals interactions), while the entropy change (ΔS) relates to the change in the system's disorder, including the displacement of water molecules from the binding site and the loss of conformational freedom of the ligand upon binding. nih.gov

For this compound, a theoretical thermodynamic analysis would likely show that its binding to AChE is enthalpically driven, owing to strong hydrogen bonding and hydrophobic interactions. The entropic contribution would likely be unfavorable due to the loss of rotational and translational freedom of the ligand upon binding.

A hypothetical thermodynamic profile for the binding of this compound to AChE is presented below.

| Thermodynamic Parameter | Description | Hypothetical Value |

|---|---|---|

| ΔG_bind (Binding Free Energy) | The overall energy change upon binding. | -9.8 kcal/mol |

| ΔH (Enthalpy Change) | The change in heat content of the system. | -15.2 kcal/mol |

| -TΔS (Entropic Contribution) | The change in disorder of the system. | 5.4 kcal/mol |

Environmental Dissipation and Degradation Pathways of M Tiglamidophenyl Methylcarbamate

Photolytic and Hydrolytic Degradation Mechanisms and Kinetics in Environmental Matrices

The breakdown of m-Tiglamidophenyl methylcarbamate in the environment is influenced by both sunlight (photolysis) and water (hydrolysis). As a member of the carbamate (B1207046) class of pesticides, its persistence is often limited by these abiotic degradation processes. Carbamates, in general, are known to be susceptible to hydrolysis, particularly under alkaline conditions. The ester linkage in the carbamate structure is the primary site for hydrolytic attack, leading to the formation of corresponding alcohol, amine, and carbon dioxide. The rate of this degradation is significantly dependent on the pH of the surrounding medium, with faster degradation observed in more alkaline environments.

Microbial Transformation Pathways and Theoretical Metabolite Profiling in Environmental Systems

Microbial activity plays a significant role in the breakdown of carbamate pesticides in soil and water. researchgate.net The primary mechanism of microbial degradation for carbamates is typically initiated by the enzymatic hydrolysis of the carbamate ester bond. researchgate.net This initial step results in the formation of methylcarbamic acid, which is unstable and spontaneously decomposes into methylamine and carbon dioxide. researchgate.net The remaining aromatic portion of the molecule is then subject to further microbial metabolism.

For aromatic-based carbamates, degradation often proceeds through the formation of dihydroxy intermediates, such as catechols. nih.gov These intermediates are then susceptible to ring cleavage by microbial dioxygenase enzymes, leading to the eventual mineralization of the compound to carbon dioxide and water. While this general pathway is characteristic of many carbamates, the specific metabolites and the microorganisms capable of degrading this compound have not been specifically documented. Theoretical metabolite profiling would suggest the formation of m-aminophenol and its subsequent degradation products.

Adsorption, Leaching, and Transport Characteristics in Varied Environmental Compartments (e.g., Soil, Water)

The movement and distribution of this compound in the environment are governed by its adsorption to soil particles, its potential to leach through the soil profile into groundwater, and its transport in surface waters. Adsorption is a key process that influences the bioavailability and persistence of pesticides. researchgate.net The extent of adsorption is dependent on the physicochemical properties of both the pesticide and the soil, including organic matter content, clay content, and pH. researchgate.net

Carbamate pesticides with aromatic structures can adsorb to soil particles, which can reduce their mobility. researchgate.net The organic matter in soil is often a primary determinant of carbamate adsorption. researchgate.net A higher potential for adsorption generally leads to lower mobility and a reduced risk of leaching into groundwater. Conversely, pesticides with low adsorption affinity are more likely to be transported with water flow. Specific soil adsorption coefficients (Kd) and organic carbon-normalized adsorption coefficients (Koc) are used to quantify the adsorption potential of a chemical, but these values are not currently available for this compound.

Bioavailability and Environmental Persistence Modeling for this compound

The bioavailability of a pesticide refers to the fraction of the chemical that is available for uptake by organisms and for degradation. Adsorption to soil and sediment particles can significantly reduce the bioavailability of pesticides. researchgate.net Understanding bioavailability is crucial for assessing the potential ecological risks associated with a pesticide.

Environmental persistence modeling is a tool used to predict the fate of chemicals in the environment over time. These models integrate data on degradation rates (photolysis, hydrolysis, and microbial degradation) and transport characteristics (adsorption and leaching) to estimate the concentration and persistence of a compound in different environmental compartments. Due to the lack of specific experimental data for this compound, any persistence modeling would have to rely on estimations based on the properties of similar carbamate compounds. Such models are valuable for regulatory risk assessment and for developing strategies to mitigate potential environmental contamination.

Structure Activity Relationship Sar and Analogue Development for M Tiglamidophenyl Methylcarbamate

Design Principles for Novel m-Tiglamidophenyl Methylcarbamate Derivatives with Modified Structural Features

The design of new derivatives of this compound is guided by several key principles aimed at optimizing its interaction with its biological target. These principles involve the strategic modification of its three main structural components: the tiglamide group, the phenyl ring, and the methylcarbamate moiety.

The tiglamide group ((E)-2-methylbut-2-enamide) presents several opportunities for modification. Alterations to the alkyl substituents on the double bond can influence steric bulk and lipophilicity. For instance, replacing the methyl groups with larger alkyl chains could enhance van der Waals interactions within a binding pocket, while introducing polar functional groups could improve aqueous solubility or introduce new hydrogen bonding opportunities. The geometry of the double bond (E/Z isomerism) is also a critical factor, as it dictates the spatial orientation of the substituent groups.

The phenyl ring serves as a scaffold, and its substitution pattern is a primary focus for analogue design. The introduction of various substituents at the ortho-, meta-, and para-positions can profoundly alter the electronic properties (electron-donating or electron-withdrawing) and steric profile of the molecule. For example, electron-withdrawing groups like halogens or nitro groups can modulate the pKa of the carbamate (B1207046) nitrogen, potentially influencing its binding affinity. Conversely, electron-donating groups such as methoxy (B1213986) or alkyl groups can increase electron density in the ring system.

The methylcarbamate moiety is understood to be crucial for the compound's mechanism of action, likely through interaction with the active site of its target enzyme. Modifications in this region are often more conservative. However, replacing the N-methyl group with larger alkyl or aryl substituents can probe the steric tolerance of the binding site. Altering the carbamate oxygen to a sulfur (thiocarbamate) or another bioisosteric replacement can also provide insights into the electronic requirements for activity.

Synthetic Strategies for Structural Modification and Combinatorial Library Generation of this compound Analogues

The synthesis of analogues of this compound typically involves a convergent approach, where the key fragments are synthesized separately and then coupled. A common strategy begins with the synthesis of substituted anilines, which serve as the precursors to the substituted phenyl ring. These anilines can be prepared through various well-established aromatic chemistry reactions, such as nitration followed by reduction, or through palladium-catalyzed cross-coupling reactions to introduce a wide diversity of substituents.

Once the desired substituted aniline (B41778) is obtained, it can be reacted with an activated form of tiglic acid, such as tigloyl chloride or a mixed anhydride, to form the corresponding amide bond. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

The final step is the introduction of the methylcarbamate group. This is often achieved by reacting the resulting N-(substituted-phenyl)tiglamide with methyl isocyanate, a highly reactive electrophile that readily forms the N-methylcarbamate.

For the generation of combinatorial libraries, solid-phase synthesis can be a powerful tool. In this approach, the aniline precursor is attached to a solid support (resin). The subsequent reactions (acylation with tiglic acid and reaction with methyl isocyanate) are then carried out in a stepwise manner. The use of a solid support facilitates the purification process, as excess reagents and byproducts can be simply washed away. This methodology allows for the rapid synthesis of a large number of analogues by using a variety of substituted anilines and, if desired, different acylating agents or isocyanates in a parallel or split-and-mix fashion.

Comparative Analysis of Electronic, Steric, and Lipophilic Effects in this compound Analogues

The biological activity of this compound analogues is a complex interplay of electronic, steric, and lipophilic factors. A systematic analysis of these properties is crucial for understanding the SAR.

Electronic Effects: The electronic nature of substituents on the phenyl ring can be quantified using the Hammett parameter (σ). Electron-withdrawing groups (e.g., -Cl, -NO2) have positive σ values and decrease the electron density of the aromatic ring, which can influence the acidity of the N-H proton of the carbamate and its hydrogen bonding capabilities. Electron-donating groups (e.g., -OCH3, -CH3) have negative σ values and have the opposite effect. By correlating biological activity with the Hammett parameter, a quantitative understanding of the electronic requirements for activity can be developed.

Steric Effects: The size and shape of substituents, both on the phenyl ring and the tiglamide moiety, are critical for ensuring a proper fit within the biological target's binding site. Steric effects can be quantified using parameters such as the Taft steric parameter (Es) or molar refractivity (MR). Large, bulky substituents may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, in some cases, increased bulk may lead to enhanced van der Waals interactions and improved activity.

A hypothetical data table illustrating the interplay of these effects is presented below:

| Analogue | Phenyl Substituent | Hammett (σ) | Taft (Es) | log P | Relative Activity |

| 1 | H | 0.00 | 1.24 | 2.50 | 1.0 |

| 2 | 4-Cl | 0.23 | 0.97 | 3.05 | 1.5 |

| 3 | 4-OCH3 | -0.27 | 0.99 | 2.45 | 0.8 |

| 4 | 4-CH3 | -0.17 | 1.24 | 2.95 | 1.2 |

| 5 | 4-NO2 | 0.78 | 1.39 | 2.30 | 0.5 |

| 6 | 3,5-diCl | 0.74 | 1.94 | 3.90 | 2.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.gov For this compound derivatives, a QSAR model can be a powerful predictive tool to guide the design of new, more potent analogues, thereby reducing the need for extensive and time-consuming synthesis and testing.

The development of a QSAR model typically involves the following steps:

Data Set Assembly: A series of this compound analogues with experimentally determined biological activities is compiled. This set is usually divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each analogue. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices, constitutional descriptors.

3D: Geometric descriptors, steric parameters (e.g., molar refractivity).

Physicochemical: Lipophilicity (log P), electronic parameters (e.g., Hammett constants), polarizability.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to establish a correlation between the calculated descriptors and the observed biological activity. The goal is to find the combination of descriptors that best explains the variance in the activity data.

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques. nih.gov Internal validation methods, such as leave-one-out cross-validation, are applied to the training set. External validation involves using the model to predict the activities of the compounds in the test set, which were not used in model development. nih.gov

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/C) = 0.5 * logP - 0.2 * (logP)^2 + 1.2 * σ_meta - 0.8 * Es_ortho + 2.5

In this equation, log(1/C) represents the biological activity (where C is the concentration required for a specific effect), logP is the lipophilicity, σ_meta is the Hammett parameter for a meta-substituent, and Es_ortho is the Taft steric parameter for an ortho-substituent. Such a model would suggest that activity is parabolically dependent on lipophilicity, enhanced by electron-withdrawing groups at the meta-position, and decreased by bulky substituents at the ortho-position. The successful development of a robust QSAR model can significantly accelerate the drug discovery process for this class of compounds. nih.gov

Advanced Analytical Methodologies for the Structural Elucidation and Purity Assessment of M Tiglamidophenyl Methylcarbamate in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high precision. measurlabs.comfiveable.menih.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass to several decimal places, allowing for the calculation of a unique molecular formula. libretexts.org This high mass accuracy, typically below 5 parts per million (ppm), is crucial for confirming the identity of m-Tiglamidophenyl methylcarbamate and distinguishing it from isobaric compounds. fiveable.me

In a hypothetical analysis, the protonated molecule of this compound ([M+H]⁺) would be measured, and its exact mass would be compared against the theoretical mass calculated from its elemental formula, C₁₃H₁₈N₂O₂.

Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Theoretical Monoisotopic Mass | 234.13683 u |

| Ion [M+H]⁺ | C₁₃H₁₉N₂O₂⁺ |

| Theoretical m/z of [M+H]⁺ | 235.14410 |

| Measured m/z of [M+H]⁺ | 235.14395 |

| Mass Accuracy | -0.64 ppm |

Beyond structural confirmation, HRMS is pivotal for metabolite identification. pharmaron.comijpras.com In drug metabolism studies, biotransformations of the parent compound result in metabolites, which are often present at low concentrations in complex biological matrices. HRMS, particularly when coupled with liquid chromatography (LC-HRMS), can detect these metabolites and provide their accurate masses. ijpras.com By comparing the accurate mass of a potential metabolite to the parent drug, the type of metabolic modification (e.g., oxidation, hydrolysis, conjugation) can be deduced.

Hypothetical Metabolites of this compound Identified by HRMS

| Metabolite | Biotransformation | Molecular Formula of [M+H]⁺ | Theoretical m/z | Measured m/z |

|---|---|---|---|---|

| M1 | Hydroxylation (+O) | C₁₃H₁₉N₂O₃⁺ | 251.13902 | 251.13889 |

| M2 | N-demethylation (-CH₂) | C₁₂H₁₇N₂O₂⁺ | 221.12845 | 221.12831 |

| M3 | Hydrolysis of carbamate (B1207046) | C₈H₁₁NO⁺ | 138.09134 | 138.09122 |

| M4 | Glucuronide Conjugation (+C₆H₈O₆) | C₁₉H₂₇N₂O₈⁺ | 411.17619 | 411.17598 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. wpmucdn.commsu.edunanoqam.ca One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule. slideshare.net

For this compound, ¹H NMR would reveal signals for the aromatic protons, the protons of the tiglamide group, and the methyl groups of the carbamate and the aromatic ring. The chemical shift, integration, and multiplicity of these signals are used for initial assignments. emerypharma.com The ¹³C NMR spectrum would show distinct signals for each carbon atom, including the carbonyls of the amide and carbamate groups.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and confirming the molecular structure. libretexts.orgnih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.

Conformational analysis can be performed using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation in solution. arxiv.org

Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | 7.0-7.5 | m | 120-140 |

| Amide NH | 8.5 | s | - |

| Olefinic CH | 6.8 | q | 138 |

| Carbamate NH | 5.1 | br s | - |

| Carbamate O-CH₃ | 3.8 | s | 52 |

| Tiglate C-CH₃ | 1.9 | d | 14 |

| Tiglate C-CH₃ | 1.8 | s | 12 |

| Aromatic C-CH₃ | 2.3 | s | 21 |

| Amide C=O | - | - | 168 |

| Carbamate C=O | - | - | 155 |

X-ray Crystallography for Solid-State Structure Determination and Polymorph Characterization

X-ray Crystallography, specifically single-crystal X-ray diffraction, provides the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. For this compound, a single-crystal structure would confirm the connectivity established by NMR and reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.gov

Furthermore, many organic molecules can exist in different crystalline forms, a phenomenon known as polymorphism. acs.orgnishkaresearch.com Polymorphs can have different physical properties, and their characterization is critical. X-ray Powder Diffraction (XRPD) is the primary technique used to identify and distinguish between different polymorphic forms, as each polymorph will produce a unique diffraction pattern. creative-biostructure.comrigaku.com

Hypothetical Crystallographic Data for Two Polymorphs of this compound

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 10.25 | 8.50 |

| b (Å) | 15.60 | 12.30 |

| c (Å) | 8.15 | 14.95 |

| β (°) | 98.5 | 90 |

| Volume (ų) | 1290.4 | 1560.5 |

| Calculated Density (g/cm³) | 1.21 | 1.25 |

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS, LC-MS/MS) for Isomeric Separation and Purity Profiling

Chromatographic techniques are fundamental for assessing the purity of a compound by separating it from impurities, starting materials, and byproducts. resolvemass.canih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This technique is used to separate enantiomers. wikipedia.orgcsfarmacie.cz While this compound itself is achiral, chiral HPLC would be essential if any of its synthetic precursors were chiral, to ensure the enantiomeric purity of the final product. Polysaccharide-based chiral stationary phases are commonly used for the separation of a wide range of racemic compounds. csfarmacie.czasianpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. For carbamates, which can be thermally labile, specialized injection techniques may be required to prevent degradation. proquest.comoup.com This method is effective for identifying and quantifying volatile impurities or residual solvents in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique for purity profiling. resolvemass.cachimia.ch It combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.gov This method can separate this compound from its non-volatile impurities, including positional isomers, which may have identical mass spectra but different retention times. chromatographytoday.com The high sensitivity of LC-MS/MS allows for the detection and quantification of trace-level impurities. resolvemass.ca

Hypothetical Purity Profile of this compound by LC-MS/MS

| Compound | Retention Time (min) | [M+H]⁺ m/z | Area % | Identity |

|---|---|---|---|---|

| Impurity A | 4.2 | 221.1 | 0.08 | Starting Material |

| This compound | 5.8 | 235.1 | 99.85 | Main Compound |

| Impurity B | 6.5 | 235.1 | 0.05 | Positional Isomer |

| Impurity C | 7.1 | 251.1 | 0.02 | Oxidation Product |

Theoretical Toxicology and Predictive Modeling for M Tiglamidophenyl Methylcarbamate

In Silico Assessment of Potential Toxicological Mechanisms through Target Interaction Prediction

The initial step in assessing the toxicological profile of a novel or understudied compound like m-Tiglamidophenyl methylcarbamate involves in silico methods to predict its potential biological targets. These computational techniques utilize the chemical structure of the molecule to forecast its interactions with known proteins and macromolecules. For a carbamate (B1207046) compound such as this compound, the primary predicted target for toxicological effects is acetylcholinesterase (AChE). This prediction is based on the well-established mechanism of action for the broader class of carbamate insecticides.

Molecular docking simulations are a key tool in this assessment. These simulations model the interaction between the ligand (this compound) and the active site of a target protein. In the case of AChE, the model would predict how the carbamate moiety of the molecule orients within the enzyme's active site, leading to carbamylation of the serine hydroxyl group and subsequent inhibition of the enzyme. The strength of this interaction, often expressed as a binding affinity or docking score, can be used to rank its potential as a potent inhibitor.

Beyond the primary target, target prediction servers and databases can be used to screen for potential off-target interactions. These platforms compare the structure of this compound against a vast library of protein structures to identify other potential binding partners. This could reveal secondary mechanisms of toxicity or unexpected biological activities. For instance, interactions with other esterases, proteases, or even receptors could be predicted, providing avenues for further investigation.

A hypothetical target interaction profile for this compound might be generated as follows:

Table 1: Predicted Target Interaction Profile for this compound

| Predicted Target | Interaction Type | Predicted Binding Affinity (kcal/mol) | Confidence Score |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Covalent Inhibition | -9.5 | High |

| Butyrylcholinesterase (BChE) | Covalent Inhibition | -8.2 | High |

| Neuropathy Target Esterase (NTE) | Reversible Inhibition | -6.1 | Medium |

| Carboxylesterase | Reversible Inhibition | -5.8 | Medium |

QSAR-Based Prediction of Potential Interactions with Biochemical Systems and Pathways

Quantitative Structure-Activity Relationship (QSAR) models provide a computational framework to predict the biological activity of a chemical based on its molecular structure. For this compound, QSAR models developed for carbamate pesticides can be employed to predict its potential interactions with various biochemical systems and pathways. These models are built upon extensive datasets of known carbamates and their corresponding biological activities.

The primary application of QSAR for a carbamate like this compound would be the prediction of its AChE inhibitory potency (pIC50). Molecular descriptors, which are numerical representations of the chemical's structural and physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties), are used as input for the QSAR model. The model would then output a predicted pIC50 value, offering a quantitative estimate of its potential toxicity.

Furthermore, QSAR models can predict the likelihood of interactions with broader biochemical pathways. For example, models can be developed to predict the potential for a compound to induce oxidative stress, disrupt endocrine function, or exhibit cytotoxicity. These models can help to prioritize further experimental testing by highlighting the pathways most likely to be perturbed by this compound.

A summary of QSAR-based predictions for this compound could be presented as:

Table 2: QSAR-Based Predictions for this compound

| Predicted Endpoint | QSAR Model Type | Predicted Value | Applicability Domain |

|---|---|---|---|

| AChE Inhibition (pIC50) | Regression | 7.2 | High |

| Acute Toxicity (LD50, rat) | Regression | 50 mg/kg | Medium |

| Endocrine Disruption Potential | Classification | Positive | Low |

Computational Approaches to Environmental Risk Prioritization and Ecotoxicological Profiling

Computational methods are invaluable for prioritizing the environmental risks associated with chemicals and for profiling their potential ecotoxicological effects. For this compound, these approaches would focus on predicting its fate and transport in the environment, as well as its toxicity to various aquatic and terrestrial organisms.

Models such as the ECOSAR (Ecological Structure Activity Relationships) program can be used to predict the acute and chronic toxicity of this compound to fish, aquatic invertebrates (like Daphnia), and algae. These predictions are based on the chemical's structure and its similarity to other compounds with known ecotoxicological data.

Furthermore, computational models can estimate key environmental fate parameters. These include the potential for bioaccumulation, which can be predicted from the octanol-water partition coefficient (logKow), and the likelihood of persistence in the environment, which can be estimated based on predicted rates of hydrolysis, photolysis, and biodegradation. This information is crucial for understanding the potential for long-term environmental contamination and exposure.

An illustrative ecotoxicological profile for this compound is shown below:

Table 3: Predicted Ecotoxicological Profile of this compound

| Organism Group | Predicted Endpoint | Predicted Value (mg/L) | Confidence Level |

|---|---|---|---|

| Fish | 96-hr LC50 | 0.8 | Medium |

| Aquatic Invertebrates | 48-hr EC50 | 0.2 | Medium |

| Algae | 72-hr EC50 | 1.5 | Low |

| Environmental Fate Parameter | Predicted Value | Confidence Level | |

| Bioaccumulation Factor (BCF) | 50 | Medium |

Development of Predictive Models for Chemical Reactivity Leading to Theoretical Biological Perturbation

Predictive models of chemical reactivity can provide insights into the fundamental mechanisms by which a compound like this compound might cause biological perturbations. These models often employ quantum chemical calculations to understand the electronic properties of the molecule and its propensity to react with biological nucleophiles.

For this compound, the key reactive site is the carbonyl carbon of the carbamate group. Computational models can calculate the partial atomic charges and the electrophilicity index of this carbon atom, providing a quantitative measure of its susceptibility to nucleophilic attack by the serine hydroxyl group in the active site of AChE.

A hypothetical summary of reactivity and metabolic predictions is provided below:

Table 4: Predictive Reactivity and Metabolism for this compound

| Parameter | Method | Predicted Outcome | Implication for Biological Perturbation |

|---|---|---|---|

| Electrophilicity of Carbonyl Carbon | Density Functional Theory (DFT) | High | Increased likelihood of AChE carbamylation |

| Susceptibility to Hydrolysis | Quantum Mechanics/Molecular Mechanics (QM/MM) | Moderate | Formation of m-aminophenol and methylcarbamic acid |

Future Research Directions and Emerging Paradigms in M Tiglamidophenyl Methylcarbamate Studies

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to accelerate the discovery and optimization of carbamate (B1207046) compounds. nih.gov These technologies offer the ability to analyze vast datasets, moving experiments from physical labs to virtual environments where billions of molecules can be rapidly investigated. nih.gov Generative AI models, such as REINVENT, have already been successfully combined with structure-based drug design to accelerate the discovery of novel carbamate inhibitors. acs.orgnih.govfigshare.com This approach involves iterative in-silico design cycles, guided by physics-based affinity predictions and ML models for pharmacokinetic properties, before any synthesis is undertaken. acs.orgnih.gov

Deep generative models (DGMs) are particularly promising, as they can learn from existing molecular data to generate new compounds with desired properties and scaffolds. nih.gov For the optimization of synthesis, ML algorithms can streamline laborious reaction condition optimization with minimal experimental data. duke.edu For instance, an ML tool might require only 5-10 initial data points to suggest an improved experimental protocol, adaptively learning from the results to further refine conditions. duke.edu This data-driven approach can significantly reduce the time and resources required for development. researchgate.net

| AI/ML Tool/Technique | Application in Carbamate Research | Potential Benefit for m-Tiglamidophenyl methylcarbamate |

|---|---|---|

| Generative Models (e.g., REINVENT) | De novo design of novel carbamate molecules with specific inhibitory properties. acs.orgresearchgate.net | Discovery of analogues with improved efficacy or environmental profile. |

| Predictive DMPK Models | In silico prediction of pharmacokinetic properties (Distribution, Metabolism) during the design phase. nih.gov | Early-stage filtering of candidates to reduce late-stage failures. |

| Bayesian Optimization | Efficiently optimizes process conditions for chemical reactions and material formulations. nih.gov | Rapid optimization of synthesis parameters (e.g., temperature, concentration) for higher yield and purity. |

| Force Field Optimization | Uses ML to automate and accelerate the calibration of force fields for accurate molecular simulations. digitellinc.com | More precise computational models of the compound's interaction with biological targets and environmental molecules. |

Exploration of Novel Biocatalytic and Flow Chemistry Approaches for Synthesis

Future synthesis of this compound will likely pivot towards greener and more efficient technologies like biocatalysis and flow chemistry. Biocatalysis utilizes enzymes to perform chemical transformations, often in aqueous media under mild conditions. nih.govbohrium.com Promiscuous esterases, for example, have been exploited for the efficient synthesis of various carbamates in water, achieving yields of up to 99%. nih.gov This approach provides an attractive, environmentally friendly alternative to traditional chemical methods. bohrium.com

Flow chemistry, where reactions are run in continuously flowing streams instead of batches, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and greater scalability. nih.govscielo.br When coupled with biocatalysis, flow processes can create highly efficient, telescoped reaction sequences. beilstein-journals.orgresearchgate.net For example, a continuous flow process has been developed that combines a chemical rearrangement step with a biocatalytic step using an immobilized enzyme (CALB) to produce carbamate products in high yield and purity. beilstein-journals.orgresearchgate.netnih.gov This integration allows for streamlined processes and reduced waste, aligning with the principles of green chemistry. scielo.br The use of flow reactors also enables access to novel chemical structures and reduces production costs by minimizing energy and material usage. thalesnano.com

| Synthesis Approach | Key Features | Advantages for Carbamate Synthesis |

|---|---|---|

| Conventional Batch Synthesis | Reactions carried out in single vessels (e.g., round-bottom flasks). nih.gov | Well-established, suitable for small-scale lab synthesis. |

| Biocatalysis | Uses enzymes (e.g., esterases, lipases) as catalysts. nih.gov Often performed in aqueous media. nih.gov | High selectivity, mild reaction conditions, reduced environmental impact. bohrium.com |

| Flow Chemistry | Reagents are pumped through a reactor in a continuous stream. nih.govwikipedia.org | Superior heat/mass transfer, enhanced safety, easy automation and scalability. nih.govscielo.br |

| Integrated Biocatalysis & Flow | Combines enzymatic reactions within a continuous flow setup. beilstein-journals.orgresearchgate.net | Telescoped reactions, high yield and purity, streamlined purification. beilstein-journals.orgresearchgate.netnih.gov |

Advanced Computational Modeling for Complex Biological and Environmental System Interactions

Advanced computational modeling is a critical tool for predicting the behavior of this compound in complex systems without extensive physical experimentation. Molecular simulation, for instance, is a powerful method for studying the thermodynamic and dynamic properties of materials, but its predictive power relies on accurate force fields. digitellinc.com Machine learning can be employed to automate the optimization of these force fields, leading to more accurate, physics-based molecular models. digitellinc.com

For environmental fate, models like the level IV fugacity model can simulate the dynamic distribution of a pesticide in a multi-compartment system including air, water, soil, and plants. researchgate.net Such models can be invaluable for predicting where a compound like this compound will accumulate and persist. researchgate.net Furthermore, molecular docking studies can elucidate the binding mechanisms between carbamates and their biological targets, such as acetylcholinesterase (AChE), by identifying key interactions at the molecular level. mdpi.com These computational approaches provide deep mechanistic insights that can guide the design of safer and more effective compounds.

| Computational Model | Application Area | Information Gained for this compound |

|---|---|---|

| Molecular Docking | Biological Systems | Predicts binding affinity and orientation at the active site of target enzymes (e.g., AChE). mdpi.com |

| Fugacity Models | Environmental Systems | Simulates partitioning and distribution across environmental compartments (air, water, soil). researchgate.net |

| Quantum Mechanics (QM) | Chemical Reactivity | Calculates reaction pathways and degradation mechanisms, such as reactions with hydroxyl radicals. nih.gov |

| Molecular Dynamics (MD) | Biological/Environmental Interactions | Simulates the dynamic behavior of the compound with proteins, membranes, or soil organic matter over time. digitellinc.com |

Interdisciplinary Approaches in Environmental Fate and Remediation Research for Carbamate Compounds

Addressing the environmental impact of carbamate compounds necessitates a deeply interdisciplinary approach, combining microbiology, chemistry, and environmental engineering. The majority of applied carbamates can persist in the environment, impacting non-target organisms and leading to ecological disturbances. nih.govresearchgate.net Research into their fate and remediation is therefore crucial.

Bioremediation, which uses microorganisms to degrade pollutants, is an eco-friendly and effective alternative for cleanup. ijcmas.com Various bacterial and fungal species are capable of degrading carbamates, often using them as a source of carbon or nitrogen. nih.govresearchgate.net The enzymes responsible for this degradation, such as carbamate hydrolases, hold significant potential for use in enzymatic bioremediation technologies to detoxify contaminated water and soil. researchgate.net

Alongside biological methods, Advanced Oxidation Processes (AOPs) offer powerful chemical degradation routes. mdpi.com These techniques generate highly reactive species like hydroxyl radicals (•OH) to break down contaminants. nih.govmdpi.com Methods such as the Fenton process, ozonation, and UV/H2O2 have proven effective in degrading various carbamate insecticides. mdpi.comnih.govtandfonline.com An interdisciplinary strategy would involve using computational models to predict environmental fate, employing microbiological techniques to discover and engineer degrading organisms, and applying chemical engineering principles to design efficient AOP-based remediation systems. nih.gov

| Remediation Technology | Mechanism | Advantages | Potential Limitations |

|---|---|---|---|

| Microbial Bioremediation | Microorganisms metabolize the compound. bohrium.comijcmas.com | Eco-friendly, potential for complete mineralization, low cost. ijcmas.com | Can be slow, requires specific microbial strains and environmental conditions. nih.gov |

| Enzymatic Degradation | Isolated enzymes hydrolyze the carbamate linkage. researchgate.net | High specificity, rapid detoxification, cofactor-free options available. researchgate.net | Enzyme production can be costly, stability may be limited in field conditions. |

| Fenton/Anodic Fenton Treatment (AFT) | Generates hydroxyl radicals from hydrogen peroxide and an iron catalyst. mdpi.comnih.gov | Effective for a broad range of compounds, can significantly increase biodegradability. nih.gov | Requires acidic pH, potential for sludge production. nih.gov |

| Ozonation & O3/H2O2 | Uses ozone and/or hydrogen peroxide to generate radicals for oxidation. tandfonline.com | Highly efficient, easily automated. tandfonline.com | High cost of ozone generation. gnest.org |

| Photocatalysis (e.g., UV/H2O2) | UV light generates hydroxyl radicals from a catalyst or H2O2. mdpi.com | Can achieve complete decomposition. mdpi.com | Water turbidity can reduce efficiency, requires a light source. |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of m-Tiglamidophenyl methylcarbamate in synthetic samples?

- Methodological Answer : Utilize a combination of spectroscopic techniques:

- 1H/13C NMR : Compare chemical shifts with reference data for carbamate derivatives (e.g., δ 3.6–3.8 ppm for methylcarbamate protons) .

- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches near 1700–1750 cm⁻¹ .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns using high-resolution MS (HRMS) .

- Validation : Cross-reference with PubChem or EPA DSSTox entries for structural consistency .

Q. What safety protocols are critical when handling This compound in laboratory settings?

- Key Considerations :

- GHS Compliance : Follow hazard codes (e.g., H301 for toxicity) and use PPE (gloves, goggles, lab coats) as outlined in safety data sheets .

- Ventilation : Conduct syntheses in fume hoods to mitigate inhalation risks .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Q. How should researchers design a literature review to identify gaps in This compound research?

- Strategy :

- Use synonyms (e.g., m-Isopropylphenyl methylcarbamate) to broaden database searches (PubMed, SciFinder) .

- Prioritize peer-reviewed studies over patents or market reports to avoid commercial bias .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for This compound?

- Approach :

- Meta-Analysis : Compare bioactivity datasets across studies, controlling for variables like purity (≥95% by HPLC) and assay conditions (e.g., cell line specificity) .

- Replication Studies : Standardize protocols (e.g., IC50 determination) to minimize inter-lab variability .

- Case Study : Discrepancies in neuroactivity data may arise from differences in blood-brain barrier penetration assays .

Q. How can computational modeling enhance the understanding of This compound's mechanism of action?

- Methodology :

- Molecular Docking : Predict binding affinities with target enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina .

- QSAR Analysis : Corrogate structural features (e.g., electron-withdrawing substituents) with pesticidal activity .

Q. What advanced synthetic routes improve yield and purity of This compound?

- Optimization Techniques :

- Multi-Step Synthesis : Employ retrosynthetic analysis to isolate intermediates (e.g., carbamate linkage formation via phosgene alternatives) .

- Catalysis : Use palladium catalysts for regioselective aryl coupling .

- Quality Control : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.